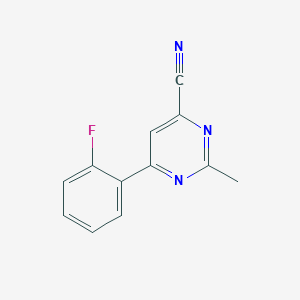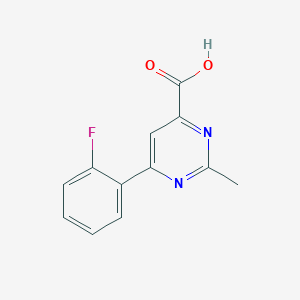![molecular formula C12H14BrN B14870661 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
7-(2-Bromophenyl)-5-azaspiro[2.4]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Bromophenyl)-5-azaspiro[24]heptane is a compound that belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane typically involves the reaction of 2-bromobenzylamine with cyclopropylcarbinol under acidic conditions. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-(2-Bromophenyl)-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azaspiroheptane derivatives.
科学的研究の応用
7-(2-Bromophenyl)-5-azaspiro[2.4]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiroheptane core can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Known for its reactivity towards oxidation and nucleophilic reagents.
1-Phenyl-4-oxaspiro[2.4]heptane: Synthesized through zirconium-catalyzed reactions and used in medicinal chemistry.
Pyrazole-bearing compounds: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
7-(2-Bromophenyl)-5-azaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of a bromophenyl group, which imparts distinct chemical reactivity and potential biological activity
特性
分子式 |
C12H14BrN |
|---|---|
分子量 |
252.15 g/mol |
IUPAC名 |
7-(2-bromophenyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C12H14BrN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2 |
InChIキー |
VOZFTCXXYLYLGB-UHFFFAOYSA-N |
正規SMILES |
C1CC12CNCC2C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14870579.png)


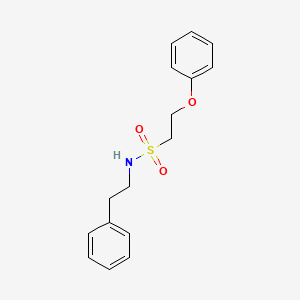
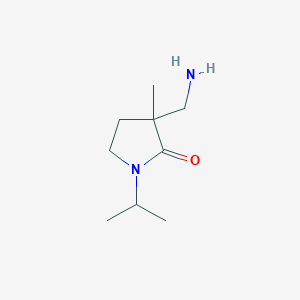


![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
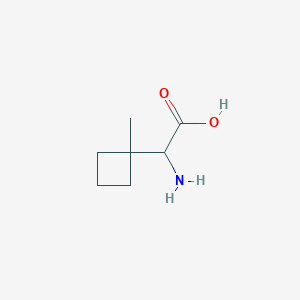
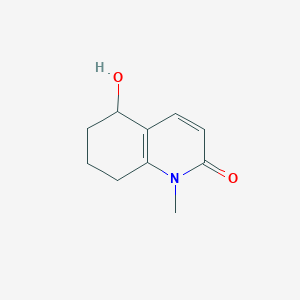
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
